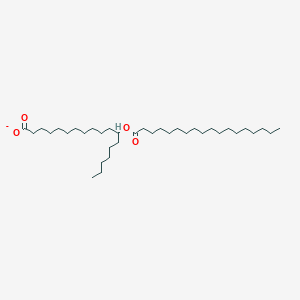
12-Octadecanoyloxy-octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(octadecanoyloxy)octadecanoate is a monocarboxylic acid anion that is the conjugate base of 12-(octadecanoyloxy)octadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 12-(octadecanoyloxy)octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Organogel Research and Applications
12-Octadecanoyloxy-octadecanoate, along with its structural analogs, has been studied for its organogelation properties. Research conducted by Wright and Marangoni (2011) highlights the use of hydroxylated fatty acids like ricinelaidic acid (a derivative of 12-Hydroxy Stearic Acid) in gelling triacylglycerol-based vegetable oils. This organogelation process is influenced by factors such as temperature, concentration, and oil purity. Such organogels have practical applications in cosmetics, lubricating greases, and coatings due to their ability to form long, rigid fibers through hydrogen bonding, contributing to their gel-like structure and stability (Wright & Marangoni, 2011).
Polymerization and Copolymerization
The radical polymerization of 12-Octadecanoyloxy-octadecanoate derivatives has been explored, as in the study by Seno, Fukui, and Sato (2001), where the kinetics and mechanisms of polymerization were examined. This research contributes to the understanding of how such compounds can be polymerized and potentially used in creating new polymeric materials, which could have applications in various industrial sectors, including materials science and engineering (Seno, Fukui, & Sato, 2001).
Thermal Properties and Applications in Phase Change Materials
The study of the thermal conductivity of octadecanoic acid, a closely related compound, provides insights into the thermal transport properties of such fatty acids when used as phase change materials (PCMs) for heat storage. Zou, Qiu, Feng, and Zhang (2019) conducted molecular dynamics studies to understand the size-dependent thermal conductivity of octadecanoic acid in various forms, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage applications (Zou, Qiu, Feng, & Zhang, 2019).
Biolubricant Development
Research on the modification of oleic acid-based triester derivatives, as outlined by Salih, Salimon, and Yousif (2012), showcases the potential of 12-Octadecanoyloxy-octadecanoate and its derivatives in developing synthetic biolubricant basestocks. These derivatives exhibit favorable properties such as low pour points and high oxidation stability, making them suitable for industrial fluid applications in varying temperature conditions (Salih, Salimon, & Yousif, 2012).
Eigenschaften
Produktname |
12-Octadecanoyloxy-octadecanoate |
|---|---|
Molekularformel |
C36H69O4- |
Molekulargewicht |
565.9 g/mol |
IUPAC-Name |
12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)/p-1 |
InChI-Schlüssel |
HCUIHIKPUYHKSQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



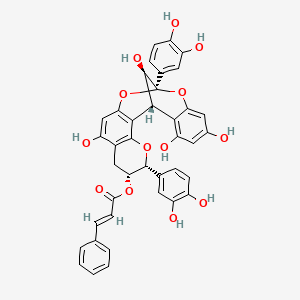
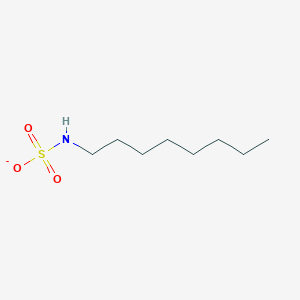

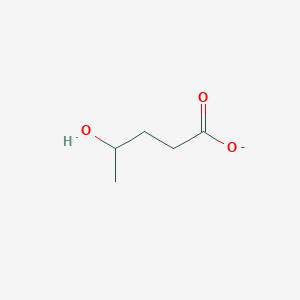
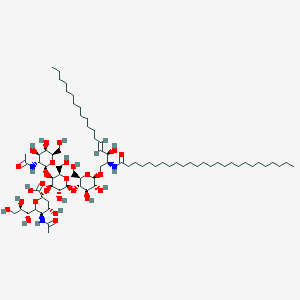
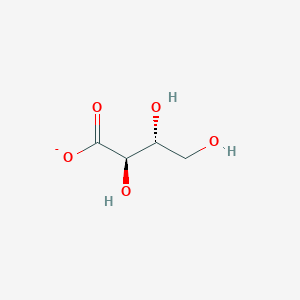
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)
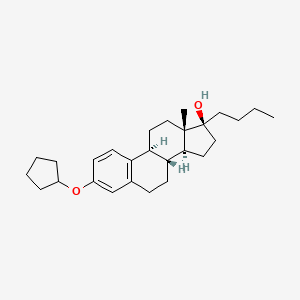
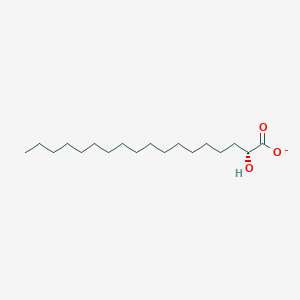
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)
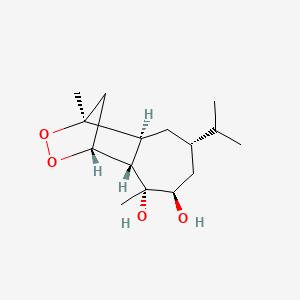
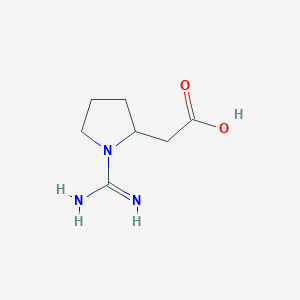
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)